molecular formula C17H25NO2 B5976480 Ethyl 1-(3-phenylpropyl)piperidine-2-carboxylate

Ethyl 1-(3-phenylpropyl)piperidine-2-carboxylate

Cat. No.: B5976480
M. Wt: 275.4 g/mol
InChI Key: JJLFRYWGPDLMCT-UHFFFAOYSA-N
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Description

Ethyl 1-(3-phenylpropyl)piperidine-2-carboxylate is a chemical compound that belongs to the piperidine family. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products. This compound is characterized by a piperidine ring substituted with an ethyl ester group and a 3-phenylpropyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-phenylpropyl)piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and 3-phenylpropyl bromide. The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-phenylpropyl)piperidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives or other substituted piperidines.

Scientific Research Applications

Ethyl 1-(3-phenylpropyl)piperidine-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-phenylpropyl)piperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-3-piperidinecarboxylate: Another piperidine derivative with different functional groups.

    Ethyl 1-(3-nitrobenzyl)piperidine-2-carboxylate: A similar compound with a nitrobenzyl group instead of a phenylpropyl group.

Uniqueness

Ethyl 1-(3-phenylpropyl)piperidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 1-(3-phenylpropyl)piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-2-20-17(19)16-12-6-7-13-18(16)14-8-11-15-9-4-3-5-10-15/h3-5,9-10,16H,2,6-8,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLFRYWGPDLMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1CCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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